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Compound of Interest

Compound Name: H3B-6545 hydrochloride

Cat. No.: B15540925 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

biophysical comparison of H3B-6545, a novel selective estrogen receptor covalent antagonist

(SERCA), with other key estrogen receptor alpha (ERα) modulators. We delve into the binding

kinetics, experimental methodologies, and the unique covalent mechanism that sets H3B-6545

apart in the landscape of endocrine therapies.

H3B-6545 is a first-in-class oral SERCA designed to inactivate both wild-type and mutant ERα

by forming a covalent bond with cysteine-530 (C530) within the receptor's ligand-binding

domain.[1][2][3] This distinct mechanism of action translates to a prolonged and robust

antagonism, offering a potential advantage over non-covalent inhibitors, particularly in the

context of acquired resistance to standard endocrine therapies.[3][4] Preclinical studies have

consistently demonstrated the superior anti-tumor activity of H3B-6545 when compared to the

selective estrogen receptor degrader (SERD) fulvestrant, especially in models harboring ERα

mutations.[3][4]

Comparative Binding Kinetics of ERα Ligands
The interaction between a ligand and its target protein is defined by its binding kinetics—the

rates of association (on-rate, kₐ or Kₒₙ) and dissociation (off-rate, kₔ or Kₒff), which together

determine the binding affinity (dissociation constant, K₋). For covalent inhibitors like H3B-6545,

the kinetics are a two-step process: an initial reversible binding followed by an irreversible

covalent bond formation.
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While specific non-covalent binding kinetic parameters (Kₒₙ, Kₒff, and K₋) for H3B-6545 are not

publicly available, the rate of covalent modification has been determined. The observed rate

constant (kₒₑₛ) for the covalent engagement of H3B-6545 with wild-type ERα is (1.2 ± 0.2) ×

10⁻³ s⁻¹.[5] This value reflects the efficiency of the irreversible bond formation following the

initial binding event. This covalent interaction leads to a long residence time, effectively

inactivating the receptor.

In contrast, traditional ERα antagonists like tamoxifen and fulvestrant exhibit reversible binding.

The following table summarizes the available binding kinetic data for these compounds,

providing a basis for comparison.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/figure/H3B-6545-is-not-solely-dependent-on-covalency-for-anti-ERa-activity-A-Structures-of_fig2_361003376
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Class
Association
Rate (kₐ)
(M⁻¹s⁻¹)

Dissociatio
n Rate (kₔ)
(s⁻¹)

Dissociatio
n Constant
(K₋) (nM)

Notes

H3B-6545 SERCA
Data not

available

Data not

available

Data not

available

Forms a

covalent

bond with

C530 of ERα.

The observed

rate of

covalent

modification

(kₒₑₛ) is (1.2 ±

0.2) × 10⁻³

s⁻¹ for

ERαWT.[5]

Fulvestrant SERD
Data not

available

Data not

available

High Affinity

(pM range)

Known for its

very high

affinity and

ability to

induce ERα

degradation.

[6]

4-

hydroxytamo

xifen (active

metabolite of

Tamoxifen)

SERM
2 x 10³ - 6 x

10³

Data not

available
~3.7

Exhibits

significantly

slower

association

rates

compared to

agonists.

17β-Estradiol
Endogenous

Agonist

1 x 10⁶ - 6 x

10⁶

Data not

available
~0.2

The natural

ligand for

ERα, showing

rapid

association.
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Note: The kinetic data for 4-hydroxytamoxifen and 17β-Estradiol are derived from Surface

Plasmon Resonance (SPR) studies and are provided as a range from published literature. The

K₋ for fulvestrant is widely reported to be in the picomolar range, indicating very tight binding,

though specific kinetic rate constants are not consistently available.

Experimental Protocols
The determination of binding kinetics is crucial for understanding the therapeutic potential of a

drug candidate. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

are two powerful biophysical techniques used for this purpose.

Surface Plasmon Resonance (SPR) for Covalent
Inhibitors
SPR is a label-free technique that measures the real-time interaction between a ligand

(immobilized on a sensor chip) and an analyte (flowed over the surface). For covalent inhibitors

like H3B-6545, the experimental design is adapted to capture both the initial reversible binding

and the subsequent irreversible covalent modification.

Methodology:

Immobilization: Recombinant human ERα (ligand) is immobilized on a sensor chip. A

common method is amine coupling, where the protein is covalently linked to the

carboxymethylated dextran surface of the chip.

Analyte Injection: A series of concentrations of the covalent inhibitor (analyte), such as H3B-

6545, are prepared in a suitable running buffer.

Association Phase: The analyte is injected over the sensor surface at a constant flow rate.

The initial increase in the SPR signal (measured in Resonance Units, RU) corresponds to

the reversible binding of the analyte to the immobilized ERα.

Dissociation and Covalent Modification Phase: Following the association phase, the running

buffer is flowed over the chip. For a reversible inhibitor, the SPR signal would decrease as

the compound dissociates. For a covalent inhibitor like H3B-6545, the signal will not return to

baseline due to the formation of a permanent covalent bond. The rate of signal stabilization

during this phase can be used to determine the rate of covalent modification (kᵢₙₐ꜀ₜ).
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Data Analysis: The sensorgram data is fitted to a two-state reaction model (P + L ⇌ PL → P-

L), which allows for the determination of the initial binding affinity (Kᵢ) and the rate of covalent

inactivation (kᵢₙₐ꜀ₜ).

Regeneration: Due to the irreversible nature of the binding, the sensor surface cannot be

regenerated in the traditional sense. Therefore, for high-throughput screening of covalent

inhibitors, specialized sensor chips or methodologies that allow for the regeneration of the

surface or the use of disposable chips are often employed.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing a

complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse

of K₋), enthalpy (ΔH), and stoichiometry (n).

Methodology:

Sample Preparation: A solution of ERα is placed in the sample cell of the calorimeter, and a

solution of the ligand (e.g., H3B-6545) at a higher concentration is loaded into the injection

syringe.

Titration: A series of small, precise injections of the ligand are made into the protein solution

while the temperature is kept constant.

Heat Measurement: The heat released or absorbed during each injection is measured by the

instrument.

Data Analysis: The resulting data is plotted as heat change per injection versus the molar

ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to

determine the thermodynamic parameters of the interaction. For covalent inhibitors, ITC can

be used to characterize the initial non-covalent binding step before the covalent reaction

occurs, often by using a non-reactive analog of the inhibitor or by performing the experiment

at low temperatures to slow down the covalent reaction.

Visualizing the Molecular Interactions and
Experimental Workflow
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To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway.
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Caption: Covalent Binding Mechanism of H3B-6545 to ERα.
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Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15540925?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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